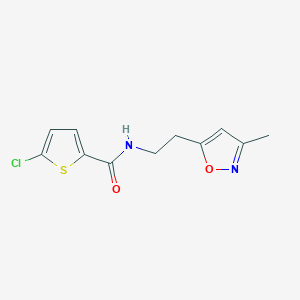

5-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is highly dependent on the side-chain substituents . The presence of different substituents on the isoxazole ring imparts different activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoxazole derivatives are complex and involve multiple steps . The reactions are highly dependent on the conditions and the catalysts used .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques : Novel methods for synthesizing related compounds, which could potentially be applied to the synthesis of 5-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)thiophene-2-carboxamide, have been explored. These methods involve reactions such as cyclization, coupling, and condensation reactions (Tang Li-jua, 2015), (YN Spoorthy et al., 2021), (Sandeep Kumar Marvadi et al., 2020).

Characterization : Various studies have reported on the characterization of synthesized compounds using techniques like IR, NMR, and mass spectral analysis. These techniques are essential for confirming the structure and purity of the synthesized compounds (K. El-bayouki et al., 1988), (M. Martins et al., 2002).

Potential Applications

Antimicrobial and Antitubercular Activity : Some studies have explored the antimicrobial and antitubercular potential of compounds similar to 5-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)thiophene-2-carboxamide. These compounds have been evaluated for their activity against various bacterial strains, including Mycobacterium tuberculosis (Sailaja Rani Talupur et al., 2021), (R. Mohareb et al., 2004).

Molluscicidal Properties : Certain thiazolo[5,4-d]pyrimidines, which are structurally related to the compound , have been found to possess molluscicidal properties. This suggests potential applications in controlling snail populations that act as intermediate hosts for diseases like schistosomiasis (K. El-bayouki et al., 1988).

Anticancer Activity : Research has also been conducted on thiophene derivatives for their potential anticancer activity. Such studies could provide insights into the possible therapeutic applications of 5-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)thiophene-2-carboxamide in oncology (A. Atta et al., 2021).

Orientations Futures

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

Mécanisme D'action

Mode of Action

It is known that the compound contains an isoxazole ring, which is a five-membered heterocyclic moiety . Isoxazole rings are found in many biologically active compounds and drugs, suggesting that this compound may interact with biological targets in a similar manner .

Biochemical Pathways

Compounds containing isoxazole rings have been found to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it is possible that this compound may affect similar pathways.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Given the broad range of biological activities associated with compounds containing isoxazole rings, it is possible that this compound may have similar effects .

Propriétés

IUPAC Name |

5-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S/c1-7-6-8(16-14-7)4-5-13-11(15)9-2-3-10(12)17-9/h2-3,6H,4-5H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSATXLFVIHAQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3014067.png)

![N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B3014068.png)

![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3014070.png)

![2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3014080.png)

![1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B3014081.png)